

A Comprehensive Technical Guide to the Pharmacokinetics and Biodistribution of Florbetapir F18

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Compound of Interest		
Compound Name:	Florbetapir	
Cat. No.:	B1672843	Get Quote

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Introduction

Florbetapir F18, marketed as AmyvidTM, is a fluorine-18 labeled radiopharmaceutical used for Positron Emission Tomography (PET) imaging of the brain.[1][2][3] It is a valuable tool for the estimation of β -amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's Disease (AD) and other causes of cognitive decline.[1][3] This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of **Florbetapir** F18, compiled from key studies and clinical data.

Pharmacokinetics Absorption and Distribution

Following a single intravenous bolus injection of approximately 370 MBq (10 mCi), **Florbetapir** F18 is rapidly distributed throughout the body.[1][4] The drug readily crosses the human bloodbrain barrier, reaching detectable levels throughout the brain.[4] Within 20 minutes of administration, less than 5% of the injected F18 radioactivity remains in the blood, and this drops to less than 2% by 45 minutes post-injection.[1][4]

The time-activity curves in the brains of subjects with positive scans show a continuous increase in signal from time zero through 30 minutes, with stable values observed thereafter for



at least 90 minutes.[4] The binding of **Florbetapir** F18 to β -amyloid plaques is highly specific, with a dissociation constant (Kd) of 3.7 nM.[5][6]

Metabolism and Elimination

Florbetapir F18 is metabolized into polar F18 metabolites.[4] The residual radioactivity in circulation during the 30-90 minute imaging window is primarily in the form of these polar metabolites.[1][4] Elimination occurs predominantly through hepatobiliary and urinary excretion. [7] Activity is visualized in the liver within four minutes of injection, and accumulation is also observed in the gallbladder and intestines.[7] The radioactivity detected in the urine consists of polar metabolites of the parent compound.[7]

Biodistribution and Radiation Dosimetry

Whole-body PET scans in healthy volunteers have been used to determine the biodistribution and estimate the radiation absorbed doses to various organs. The effective dose for a 370 MBq (10 mCi) injection of **Florbetapir** F18 is approximately 7 mSv.[4][7] The organs receiving the highest radiation doses are the gallbladder wall, liver, and intestines.[8][9]

Quantitative Biodistribution Data

The following table summarizes the estimated radiation absorbed doses for various organs after a 370 MBq intravenous injection of **Florbetapir** F18.



Organ/Tissue	Mean Absorbed Dose per Unit Administered Activity (μGy/MBq)
Adrenal Gland	14
Bone (Osteogenic Cells)	28
Bone (Red Marrow)	14
Brain	10
Breasts	6
Gallbladder Wall	143
Gonads (Ovaries)	14
Gonads (Testes)	7
Heart Wall	14
Kidneys	20
Liver	64
Lungs	10
Muscle	10
Pancreas	14
Skin	7
Small Intestine	66
Spleen	12
Stomach Wall	13
Thymus	9
Thyroid	7
Upper Large Intestine Wall	75
Urinary Bladder Wall	27
Uterus	15



Effective Dose (mSv) for 370 MBq

7.0

Data sourced from the AMYVID (Florbetapir F 18 Injection) Prescribing Information.[4]

Experimental Protocols PET Imaging Protocol

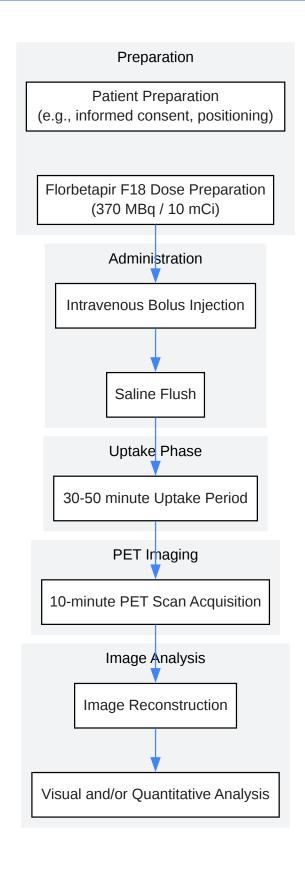
A standardized protocol is crucial for accurate and reproducible PET imaging with **Florbetapir** F18.

- Dose Administration: A single intravenous bolus of 370 MBq (10 mCi) of **Florbetapir** F18 is administered in a total volume of 10 mL or less.[1][4] This is followed by an intravenous flush of 0.9% sterile sodium chloride.[1]
- Uptake Period: There is an uptake period of 30 to 50 minutes following the injection.[4]
- Image Acquisition: A 10-minute PET scan is acquired starting 30 to 50 minutes after the injection.[4][10] Studies have shown no significant difference in the mean cortical to cerebellar Standardized Uptake Value (SUV) ratio between a 10-minute and a 20-minute acquisition time.[1][4]

Visualizations

Experimental Workflow for Florbetapir F18 PET Imaging



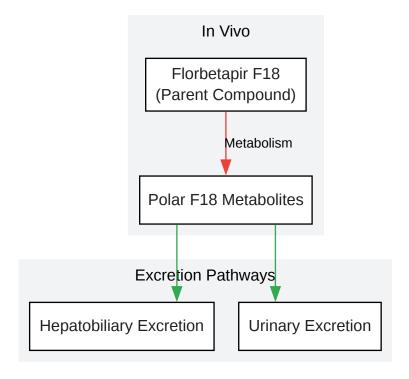


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Caption: Workflow for **Florbetapir** F18 PET imaging studies.



Metabolic Pathway of Florbetapir F18

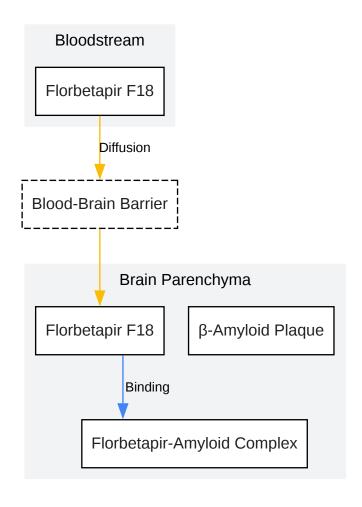


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Caption: Simplified metabolic pathway of Florbetapir F18.

Blood-Brain Barrier Penetration and Amyloid Plaque Binding





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Caption: Mechanism of Florbetapir F18 brain uptake and binding.

Conclusion

Florbetapir F18 exhibits pharmacokinetic and biodistribution properties that make it a highly effective agent for the PET imaging of β -amyloid plaques in the brain. Its rapid uptake and clearance from the blood, coupled with its high specificity for amyloid plaques, provide a clear imaging window for accurate assessment. The well-characterized radiation dosimetry and established experimental protocols ensure its safe and effective use in clinical and research settings. This comprehensive guide provides essential technical information for professionals involved in the use of **Florbetapir** F18 for the evaluation of cognitive impairment.



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